3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate)
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Overview
Description
3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. It is a derivative of mannopyranose, a type of sugar molecule, and is often utilized in the synthesis of complex carbohydrates and glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in mannopyranose with benzyl groups. This is followed by the formation of the methyl orthoacetate group. The reaction conditions often include the use of mild acid hydrolysis to remove the methyl orthoester protecting group, producing a glycosyl donor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) undergoes several types of chemical reactions, including:
Hydrolysis: The methyl orthoacetate group can be removed by mild acid hydrolysis.
Deprotection: The O-benzyl groups can be removed late in the synthesis process.
Common Reagents and Conditions
Mild Acid Hydrolysis: Used to remove the methyl orthoester protecting group.
Catalytic Hydrogenation: Often used to remove benzyl protecting groups.
Major Products Formed
The major products formed from these reactions include glycosyl donors and deprotected mannopyranose derivatives, which are essential intermediates in the synthesis of complex carbohydrates .
Scientific Research Applications
3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is widely used in scientific research, particularly in the fields of:
Chemistry: As a synthetic intermediate in the preparation of complex carbohydrates.
Biology: In the study of glycosylation processes and the synthesis of glycoconjugates.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) primarily involves its role as a glycosyl donor in glycosylation reactions. The compound’s methyl orthoacetate group is hydrolyzed to produce a reactive glycosyl donor, which can then participate in the formation of glycosidic bonds. The benzyl protecting groups are removed to expose the hydroxyl groups, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzyl-protected sugar derivative used in glycosylation reactions.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure and used for similar purposes in synthetic chemistry.
Uniqueness
3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is unique due to its specific combination of benzyl and methyl orthoacetate protecting groups, which provide selective protection and reactivity in glycosylation reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycoconjugates .
Properties
IUPAC Name |
(3aS,6R,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25?,26-,27+,28-,29+,30?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVHQXHQOSKCS-PJPDKZSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@@H](C(O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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